molecular formula C18H24O12 B043836 (2,3,4,5,6-Pentaacetyloxycyclohexyl) acetate CAS No. 1254-38-2

(2,3,4,5,6-Pentaacetyloxycyclohexyl) acetate

Cat. No. B043836
CAS RN: 1254-38-2
M. Wt: 432.4 g/mol
InChI Key: SQUHHTBVTRBESD-UHFFFAOYSA-N
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Description

(2,3,4,5,6-Pentaacetyloxycyclohexyl) acetate, commonly known as PACE, is a synthetic compound that has been extensively used in scientific research. It belongs to the family of cyclohexyl esters and is a white crystalline powder. PACE has gained popularity due to its unique properties that make it an ideal candidate for various research applications.

Scientific Research Applications

Metabolic Pathways and Imaging Applications

The clinical use of PET imaging with acetate derivatives, such as (11)C-acetate, has provided valuable insights into metabolic processes in various diseases. Initially employed in cardiology for studying myocardial oxygen metabolism, (11)C-acetate PET has expanded into oncology, particularly for evaluating tumors that are not well-identified by (18)F-FDG PET, such as well-differentiated hepatocellular carcinoma. This tracer's versatility is underscored by its ability to participate in energy production and lipid synthesis pathways, making it a promising tool for both cardiological and oncological research (Grassi et al., 2012).

Biodegradability of Acetate Derivatives

The environmental impact and biodegradability of cellulose acetate-based materials have been thoroughly reviewed. Cellulose acetate, used in various consumer products, undergoes degradation through biological, chemical, and photochemical mechanisms. Enhancements in its biodegradability, particularly through the incorporation of additives like titanium dioxide, have significant implications for reducing the environmental persistence of these materials. This research informs the development of consumer products with improved environmental profiles (Puls et al., 2011).

Antimicrobial Applications

The antimicrobial properties of peracetic acid, a strong disinfectant derived from acetate, have been extensively reviewed. Its effectiveness against a broad spectrum of pathogens, combined with its environmental benefits such as the lack of persistent toxic residues, positions peracetic acid as a superior choice for wastewater treatment. This review highlights the potential of acetate derivatives in environmental sanitation and public health (Kitis, 2004).

properties

IUPAC Name

(2,3,4,5,6-pentaacetyloxycyclohexyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O12/c1-7(19)25-13-14(26-8(2)20)16(28-10(4)22)18(30-12(6)24)17(29-11(5)23)15(13)27-9(3)21/h13-18H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUHHTBVTRBESD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(C(C(C1OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40925122
Record name Cyclohexane-1,2,3,4,5,6-hexayl hexaacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40925122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1254-38-2
Record name 1,2,3,4,5,6-Hexa-O-acetyl-myo-inositol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001254382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexane-1,2,3,4,5,6-hexayl hexaacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40925122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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